2-Fluoroethyl 4-methylbenzenesulfonate

Overview

Description

2-Fluoroethyl 4-methylbenzenesulfonate, also known as 2-Fluoroethyl p-toluenesulfonate, is an organosulfonate compound with the molecular formula C9H11FO3S and a molecular weight of 218.25 g/mol . This compound is characterized by its fluoro and methylbenzenesulfonate functional groups, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroethyl 4-methylbenzenesulfonate typically involves the reaction of p-toluenesulfonyl chloride with 2-fluoroethanol in the presence of a base such as pyridine or N-methylmorpholine . The reaction is carried out under an inert atmosphere (argon) at low temperatures (0°C) initially, followed by room temperature for an extended period (14-17 hours) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the fluoroethyl group is replaced by nucleophiles such as amines or thiols.

Hydrolysis: It can be hydrolyzed to produce 2-fluoroethanol and p-toluenesulfonic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under mild conditions (room temperature) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can be used, with water or aqueous solutions as solvents.

Major Products:

Nucleophilic Substitution: Products include substituted fluoroethyl derivatives and p-toluenesulfonic acid.

Hydrolysis: The primary products are 2-fluoroethanol and p-toluenesulfonic acid.

Scientific Research Applications

Organic Synthesis

2-Fluoroethyl 4-methylbenzenesulfonate serves as a reagent in organic synthesis, facilitating the preparation of various organic compounds such as amines, heterocycles, and carboxylic acids . Its unique structure allows for selective reactions that can yield complex molecules essential in research.

Radiolabeling and Imaging

One of the most significant applications of this compound is in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. It is particularly useful in developing high-affinity ligands for prostate-specific membrane antigen (PSMA), aiding in prostate cancer detection . The fluorine-18 isotope incorporated into these ligands enhances their imaging capabilities, allowing for precise localization of cancerous tissues .

Drug Development

Due to its ability to inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), this compound plays a crucial role in drug metabolism studies. Its derivatives are being explored for therapeutic applications targeting specific biological pathways, particularly in oncology . The inhibition of these enzymes can significantly affect the pharmacokinetics of co-administered drugs, making it vital for safety assessments in drug development .

Case Study 1: Prostate Cancer Imaging

A study utilized this compound to synthesize radiotracers targeting PSMA. The resulting compounds demonstrated high specificity and affinity for prostate cancer cells, providing promising results in preclinical evaluations for PET imaging . This application underscores the compound's potential in improving diagnostic accuracy.

Case Study 2: Neuroinflammation Imaging

Another study focused on synthesizing novel fluorine-18 labeled PET tracers targeting translocator protein (TSPO), a biomarker for neuroinflammation associated with neurodegenerative diseases. The incorporation of this compound as an intermediate was critical to achieving high radiochemical yields necessary for effective imaging .

Mechanism of Action

The mechanism of action of 2-Fluoroethyl 4-methylbenzenesulfonate involves its role as an electrophilic reagent in nucleophilic substitution reactions. The fluoroethyl group acts as a leaving group, facilitating the formation of new carbon-nucleophile bonds . In biological applications, the compound’s mechanism is related to its ability to label biomolecules with fluorine-18, enabling their detection and imaging using PET .

Comparison with Similar Compounds

- 2-Fluoroethyl benzoate

- 4-(2-Fluoroethoxy)-benzaldehyde

- N-(2-Fluoroethyl)aniline

Comparison: 2-Fluoroethyl 4-methylbenzenesulfonate is unique due to its combination of fluoro and methylbenzenesulfonate functional groups, which provide distinct reactivity and stability compared to other fluoroethyl derivatives . Its use in PET imaging and the synthesis of high-affinity ligands for medical diagnostics sets it apart from similar compounds .

Biological Activity

2-Fluoroethyl 4-methylbenzenesulfonate (CAS No. 383-50-6) is an organofluorine compound that has garnered attention due to its biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

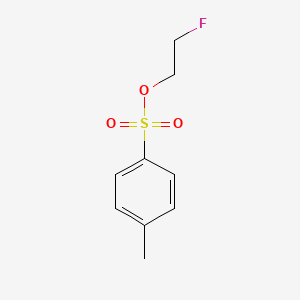

This compound is characterized by the following structural formula:

The presence of the fluorine atom enhances the electrophilic nature of the carbon atom adjacent to it, making it a suitable substrate for nucleophilic substitution reactions, particularly in synthesizing various biologically active compounds.

Target Enzymes

Research indicates that this compound acts as an inhibitor for cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are critical in drug metabolism, and their inhibition can significantly influence the pharmacokinetics of co-administered drugs.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Nucleophilic Substitution : It serves as an electrophile in nucleophilic substitution reactions, facilitating the synthesis of complex molecules.

- Radiolabeling : It is used in the development of radiolabeled compounds for medical imaging, particularly in positron emission tomography (PET) using fluorine-18.

Drug Development

Due to its ability to inhibit cytochrome P450 enzymes, this compound is significant in drug development and safety assessments. Its derivatives are being explored for targeting specific biological pathways, especially in cancer research.

Imaging and Diagnostics

The compound has been utilized in the synthesis of high-affinity ligands for imaging prostate cancer cells via PET imaging. Its role as a precursor in developing radiotracers highlights its importance in diagnostic applications .

Synthesis and Evaluation of Radiotracers

A study focused on synthesizing a library of novel fluorine-18 labeled PET tracers targeting the P2X7 receptor demonstrated the utility of this compound as a key intermediate. The synthesized tracers showed promising results in preclinical evaluations for neuroinflammation imaging .

Interaction Studies

Research has shown that this compound can alter the metabolism of drugs when co-administered, emphasizing its role in understanding drug-drug interactions. This information is crucial for optimizing therapeutic regimens.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 383-50-6 | Inhibitor of CYP1A2 and CYP2C19; PET imaging agent |

| 4-Methylbenzenesulfonyl fluoride | 123-45-6 | Used in similar nucleophilic substitutions |

| Ethyl 4-methylbenzenesulfonate | 789-01-2 | Less potent as a P450 inhibitor |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-fluoroethyl 4-methylbenzenesulfonate, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, 2-fluoroethyl tosylate can be prepared by reacting 2-fluoroethanol with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Optimized conditions include:

-

Solvent : DMF or THF for solubility and reaction efficiency.

-

Base : K₂CO₃ or pyridine to neutralize HCl byproducts.

-

Temperature : 80°C for 12–24 hours to ensure complete conversion.

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of 2-fluoroethanol to tosyl chloride) .Table 1 : Representative Reaction Conditions

Reagents Solvent Base Temperature Yield 2-fluoroethanol + TsCl DMF K₂CO₃ 80°C 75–85% 2-fluoroethanol + TsCl THF Pyridine 60°C 65–70%

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify fluorine coupling (e.g., ²J₆F splitting in ethyl group protons at δ 4.4–4.6 ppm) and sulfonate resonance (δ ~125–135 ppm for aromatic protons) .

- X-ray Crystallography : Use SHELX programs for structure refinement. Monoclinic systems (e.g., P2₁/n) are common, with unit cell parameters such as a = 14.64 Å, b = 5.71 Å, c = 17.53 Å . Ensure hydrogen bonding networks (e.g., C–H···O interactions) are mapped for stability analysis.

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 219).

Advanced Research Questions

Q. How does the electron-withdrawing fluorine atom influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The fluorine atom enhances the leaving-group ability of the sulfonate by polarizing the C–O bond, facilitating SN₂ mechanisms. Computational studies (DFT/B3LYP) show reduced activation energy (~15–20 kJ/mol) compared to non-fluorinated analogs. Kinetic experiments (e.g., with NaN₃ in DMF) reveal 1.5× faster azide substitution in fluorinated derivatives .

Q. What strategies are effective for resolving contradictions between theoretical predictions and experimental observations in the reactivity of this compound?

- Methodological Answer :

- Iterative Validation : Cross-check computational models (e.g., Gaussian or ORCA) with experimental kinetics. For example, if DFT predicts a lower activation barrier than observed, recalibrate solvation models (e.g., SMD for DMF) .

- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediates (e.g., sulfonate ester hydrolysis) during reactions .

- Statistical Analysis : Apply multivariate regression to identify outliers in datasets (e.g., Arrhenius plot deviations due to side reactions) .

Q. What safety protocols are critical when handling intermediates derived from this compound, such as 2-fluoroethyl azide?

- Methodological Answer :

- Explosion Risk : Avoid isolating neat 2-fluoroethyl azide; use in situ generation (e.g., from 2-fluoroethyl tosylate and NaN₃ in DMF) and dilute solutions (<10% w/v) .

- Ventilation : Perform reactions in fume hoods with blast shields.

- Storage : Store intermediates at –20°C in flame-resistant containers.

Properties

IUPAC Name |

2-fluoroethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRDLSNSMTUXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292385 | |

| Record name | 2-fluoroethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-50-6 | |

| Record name | 383-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoroethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroethyl p-Toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.